molecular formula C18H18O4 B13878362 4-(4-butylbenzoyl)oxybenzoic Acid

4-(4-butylbenzoyl)oxybenzoic Acid

Cat. No.: B13878362
M. Wt: 298.3 g/mol
InChI Key: LCIXQYXJMFSXEH-UHFFFAOYSA-N
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Description

4-(4-Butylbenzoyl)oxybenzoic acid is a benzoic acid derivative featuring a 4-butylbenzoyloxy substituent at the para position of the aromatic ring. This structural motif combines a bulky alkyl chain (butyl) with an ester-linked benzoyl group, influencing its physicochemical properties and biological interactions. These compounds highlight the role of substituents in modulating solubility, intermolecular interactions (e.g., hydrogen bonding), and bioactivity.

Properties

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

4-(4-butylbenzoyl)oxybenzoic acid

InChI

InChI=1S/C18H18O4/c1-2-3-4-13-5-7-15(8-6-13)18(21)22-16-11-9-14(10-12-16)17(19)20/h5-12H,2-4H2,1H3,(H,19,20)

InChI Key

LCIXQYXJMFSXEH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butylbenzoyl)oxybenzoic Acid typically involves the esterification of 4-hydroxybenzoic acid with 4-butylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the esterification process .

Industrial Production Methods

Industrial production of 4-(4-butylbenzoyl)oxybenzoic Acid follows similar synthetic routes but on a larger scale. The process involves the use of high-boiling point solvents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out under reflux conditions to maintain a constant temperature and facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

4-(4-butylbenzoyl)oxybenzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-butylbenzoyl)oxybenzoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-butylbenzoyl)oxybenzoic Acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The introduction of alkyl, aromatic, or polar groups to the benzoic acid scaffold significantly alters properties such as solubility, melting point, and molecular interactions.

Compound Substituent(s) Molecular Weight (g/mol) Key Properties Reference
4-(4-Butylbenzoyl)oxybenzoic Acid* 4-butylbenzoyloxy ~316.36† Expected low water solubility due to bulky hydrophobic groups; potential for H-bonding via carboxylic acid
4-Hydroxybenzoic acid Hydroxy 138.12 High water solubility (4.7 g/L at 25°C); strong H-bond donor/acceptor
4-Hexylbenzoic acid (6BA) Hexyl 206.28 Low water solubility; forms stable H-bonded LC phases with ZrO2 NPs
4,4′-Oxybis(benzoic acid) Two benzoic acids linked by ether 274.22 High thermal stability; used in polymer synthesis
4-(Methoxycarbonyl)benzoic acid Methoxycarbonyl 180.15 Moderate solubility in organic solvents; ester group enhances lipophilicity

*Calculated molecular weight based on structure.
†Exact value depends on isomerism and purity.

Key Observations :

  • Bulky substituents (e.g., butylbenzoyloxy) reduce water solubility compared to polar groups (e.g., hydroxy) .
  • Ether or ester linkages (e.g., in 4,4′-oxybis(benzoic acid)) enhance thermal stability and utility in materials science .

Key Observations :

  • Bulky hydrophobic groups (e.g., adamantyl, butylbenzoyl) enhance enzyme binding affinity by fitting into hydrophobic enzyme pockets .
  • Halogenation (e.g., fluorine in 4-(4-fluorobenzoyl)butyric acid) improves pharmacokinetic properties .

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